molecular formula C12H19BrCl2N2 B2512659 N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride CAS No. 1233954-96-5

N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride

Cat. No.: B2512659
CAS No.: 1233954-96-5
M. Wt: 342.1
InChI Key: CGUPBSQCFLNUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its molecular formula C12H19BrCl2N2 and a molecular weight of 342.10266 . It is commonly used in various fields of research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride typically involves the reaction of 2-bromobenzyl chloride with piperidine-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form through crystallization or precipitation methods .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced purification techniques such as column chromatography and recrystallization to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorobenzyl)piperidine-4-amine dihydrochloride
  • N-(2-Fluorobenzyl)piperidine-4-amine dihydrochloride
  • N-(2-Methylbenzyl)piperidine-4-amine dihydrochloride

Uniqueness

N-(2-Bromobenzyl)piperidine-4-amine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2.2ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;;/h1-4,11,14-15H,5-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUPBSQCFLNUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC=CC=C2Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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